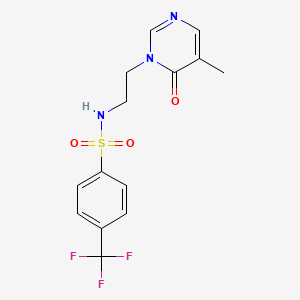
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide is a complex organic compound that falls under the category of sulfonamides. These compounds are known for their diverse applications in medicinal chemistry due to their structural versatility and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials
5-methyl-6-oxopyrimidine
4-(trifluoromethyl)benzenesulfonyl chloride
Ethylenediamine
Synthesis Process
Step 1: : The synthesis begins with the preparation of 2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethanol by reacting 5-methyl-6-oxopyrimidine with ethylene oxide under acidic conditions.
Step 2: : The intermediate is then reacted with 4-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base like pyridine to yield N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide.
Industrial Production Methods
The industrial preparation involves similar steps but on a larger scale, often using continuous flow reactors to maintain consistent reaction conditions and improve yield and purity. Common techniques such as recrystallization and chromatography are employed for purification.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions when exposed to strong oxidizing agents.
Reduction: : Reduction reactions can be induced using hydride donors like lithium aluminum hydride.
Substitution: : Both nucleophilic and electrophilic substitutions can occur on the aromatic ring and pyrimidine moiety.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Sodium borohydride, lithium aluminum hydride.
Substitution: : Halogenating agents, nucleophiles like amines or thiols.
Major Products Formed
Oxidation: : Formation of sulfoxides or sulfones.
Reduction: : Formation of corresponding amines.
Substitution: : Various derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry
Catalysis: : Used as a ligand in transition metal catalyzed reactions.
Synthesis: : Intermediate in the synthesis of other complex molecules.
Biology
Enzyme Inhibition: : Acts as an inhibitor for certain enzymes due to its sulfonamide group.
Medicine
Pharmaceuticals: : Potential application in drug development for its bioactive properties.
Industry
Material Science: : Incorporated into polymers to enhance their thermal stability and mechanical properties.
Mechanism of Action
Molecular Targets and Pathways Involved
The compound interacts with specific proteins and enzymes, primarily targeting the active sites and disrupting normal cellular functions. The trifluoromethyl group enhances its binding affinity and stability, making it a potent inhibitor or modulator in biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2-(5-methyl-4-oxo-4,5-dihydropyrimidin-1(6H)-yl)ethyl)-4-methylbenzenesulfonamide
N-(2-(5-methyl-6-oxo-4,5-dihydrothieno[2,3-d]pyrimidin-4-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide
Uniqueness
The presence of the trifluoromethyl group significantly enhances its lipophilicity and metabolic stability compared to other similar compounds, making it unique in its class.
There you go! Hope that gave you a deep dive into N-(2-(5-methyl-6-oxopyrimidin-1(6H)-yl)ethyl)-4-(trifluoromethyl)benzenesulfonamide. Anything else you're curious about?
Properties
IUPAC Name |
N-[2-(5-methyl-6-oxopyrimidin-1-yl)ethyl]-4-(trifluoromethyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14F3N3O3S/c1-10-8-18-9-20(13(10)21)7-6-19-24(22,23)12-4-2-11(3-5-12)14(15,16)17/h2-5,8-9,19H,6-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHINZTJUTSLBQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CN(C1=O)CCNS(=O)(=O)C2=CC=C(C=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14F3N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![benzyl 2-{[3-(1,3-benzothiazol-2-yl)-2-methyl-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2474178.png)
![3-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2474179.png)
![7-methyl-3-(2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2474181.png)
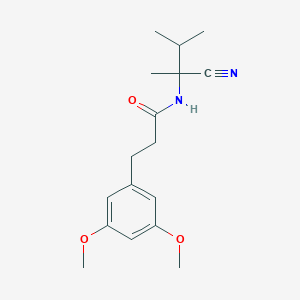
![[1,2,4]TRIAZOLO[1,5-A]PYRIDIN-7-AMINE HYDROCHLORIDE](/img/structure/B2474185.png)
![N-[4-(1,3-benzothiazol-2-yl)-3-hydroxyphenyl]-3-methyl-1,2-oxazole-5-carboxamide](/img/structure/B2474190.png)
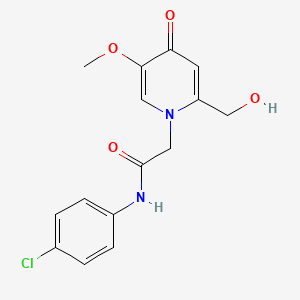
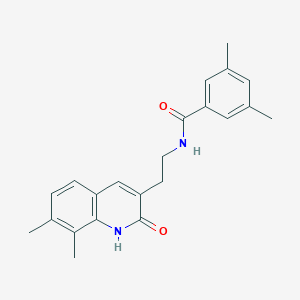
![4-butoxy-N-[(2Z)-6-methanesulfonyl-3-(2-methoxyethyl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2474194.png)
![N-methyl-2-({1-[2-(morpholin-4-yl)-2-oxoethyl]-1H-indol-3-yl}sulfonyl)-N-phenylacetamide](/img/structure/B2474195.png)
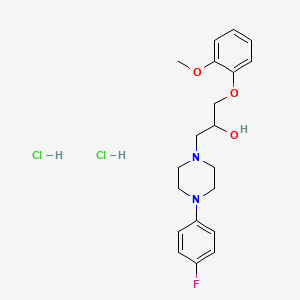
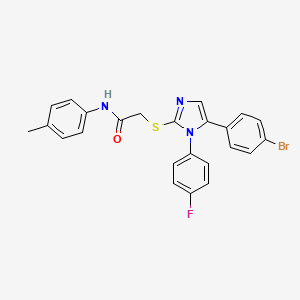
![N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B2474200.png)
![Ethyl 3-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2474201.png)
